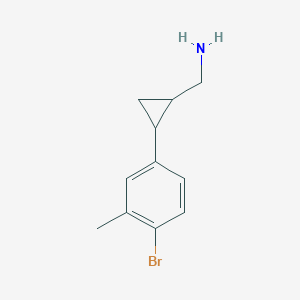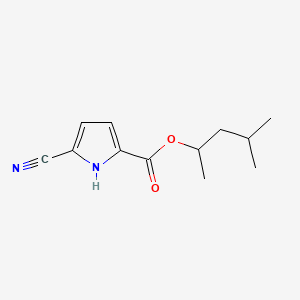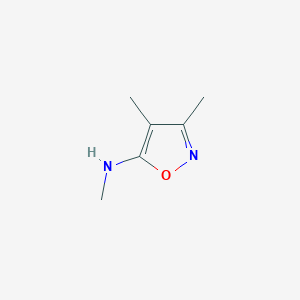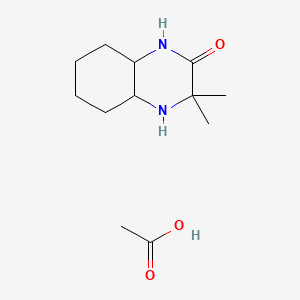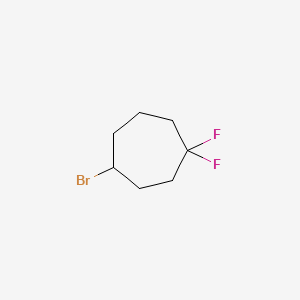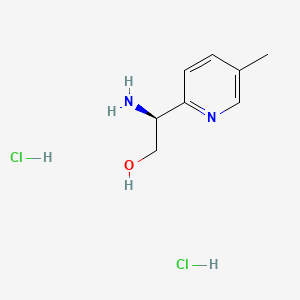
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 5-methylpyridin-2-yl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylpyridin-2-yl ethan-1-ol.
Amination: The hydroxyl group of the ethan-1-ol is converted to an amino group through a series of reactions, often involving the use of reagents such as ammonia or amines.
Chirality Induction: The (2S) configuration is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:
Catalytic Hydrogenation: To achieve selective reduction of intermediates.
Crystallization: For purification and isolation of the final product.
Automated Synthesis: Using robotic systems to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Imines: Formed through oxidation of the amino group.
Secondary Amines: Resulting from reduction reactions.
Alkylated Derivatives: Produced through substitution reactions.
科学研究应用
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
作用机制
The mechanism of action of (2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting the central nervous system.
相似化合物的比较
Similar Compounds
(2R)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride: The enantiomer of the compound with different stereochemistry.
2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride: Lacks the methyl group on the pyridine ring.
2-amino-2-(5-methylpyridin-2-yl)propan-1-ol dihydrochloride: Contains an additional methyl group on the ethan-1-ol backbone.
Uniqueness
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethan-1-ol dihydrochloride is unique due to its specific stereochemistry and the presence of the 5-methylpyridin-2-yl substituent, which may confer distinct biological and chemical properties compared to its analogs.
属性
分子式 |
C8H14Cl2N2O |
|---|---|
分子量 |
225.11 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(5-methylpyridin-2-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-2-3-8(10-4-6)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m1../s1 |
InChI 键 |
KIBPMUAIGMDYGQ-XCUBXKJBSA-N |
手性 SMILES |
CC1=CN=C(C=C1)[C@@H](CO)N.Cl.Cl |
规范 SMILES |
CC1=CN=C(C=C1)C(CO)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



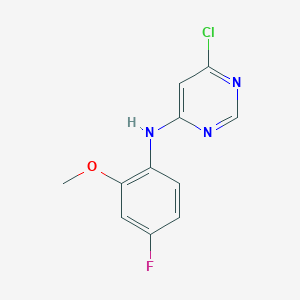
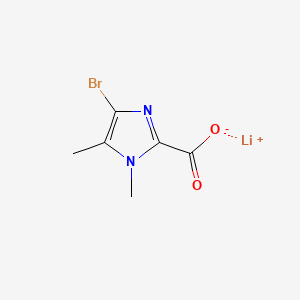

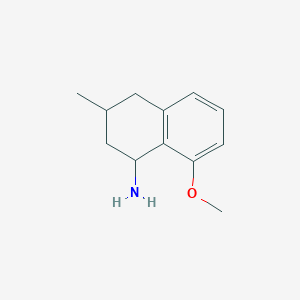
![N,N-dimethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiophen-2-amine](/img/structure/B13485588.png)

